
Cyclobutanone
Overview
Description
Cyclobutanone is a four-membered cyclic ketone (C₄H₆O) characterized by a strained ring system and a planar geometry. Its unique structure arises from the conjugation of the carbonyl group with the cyclobutane ring, which influences its chemical reactivity, physical properties, and biological interactions. This compound is synthesized via methods such as oxidation of methylenecyclobutane and serves as a key intermediate in asymmetric synthesis and drug discovery .
Preparation Methods
Cyclobutanone can be synthesized through several methods:
Oxidation of Cyclobutanol: This method involves the oxidation of cyclobutanol using a strong oxidizing agent like chromic acid (H₂CrO₄).
Friedel-Crafts Acylation: This reaction involves the acylation of cyclobutane with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Degradation of Cyclobutanecarboxylic Acid: The oxidative decarboxylation of cyclobutanecarboxylic acid can also yield this compound.
Lithium-Catalyzed Rearrangement: This method involves the rearrangement of oxaspiropentane, which is formed by epoxidation of methylenecyclopropane.
Chemical Reactions Analysis
Cyclobutanone undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form this compound oxime.
Substitution: this compound can undergo nucleophilic substitution reactions, forming various substituted cyclobutanones.
Decomposition: At about 350°C, this compound decomposes into ethylene and ketene.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Cyclobutanone derivatives are increasingly recognized for their role in the development of small-molecule drugs. The cyclobutane ring's unique puckered structure enhances the pharmacological properties of compounds, making them more effective in targeting specific biological pathways.
-
Case Study: Antibody-Drug Conjugates (ADCs)
A study highlighted the use of a cyclobutyl ring to improve the stability of peptide linkers in ADCs targeting cancer cells. The cyclobutane-containing linker demonstrated greater selectivity towards cathepsin B, a protease involved in tumor progression, compared to traditional linkers . -
Inhibition of Kinases
Cyclobutanones have been utilized as inhibitors for various kinases implicated in cancer. For instance, a cyclobutanol analogue was shown to exhibit high bioavailability and selectivity against TTK kinase, currently undergoing clinical trials for breast cancer .
1.2 Antimicrobial Agents
Cyclobutanones are being explored as hydrolytically stable β-lactam analogues to combat antibiotic resistance. They function as inhibitors of both serine and metallo-β-lactamases (SBLs and MBLs), which are key enzymes that confer resistance to β-lactam antibiotics.
- Case Study: β-Lactamase Inhibition
Research demonstrated that this compound analogues bind effectively to the metallo-β-lactamase SPM-1, showing micromolar affinity and stabilizing tetrahedral intermediates during enzymatic reactions . This interaction suggests potential for developing new antibiotics that can overcome resistance mechanisms.
Synthetic Organic Chemistry
2.1 Building Block for Synthesis
this compound serves as a versatile starting material in synthetic organic chemistry, facilitating the synthesis of complex natural products and pharmaceuticals.
- Applications in Organic Synthesis
It is employed to create aminocyclobutanecarboxylic acids and other derivatives through various chemical transformations . Cyclobutanones are also used in photochemical syntheses, aiding in the production of nucleoside analogues .
2.2 Mechanistic Studies
Due to its reactivity, this compound is an important compound for studying reaction mechanisms in physical organic chemistry. Its behavior during chemical reactions provides insights into fundamental principles governing organic transformations.
Structural Biology and Biochemistry
3.1 Enzyme Inhibition Studies
Recent research has focused on using cyclobutanones as transition-state analogues to inhibit specific enzymes involved in metabolic pathways.
- Case Study: DapE Inhibition
A library of α-aminothis compound amides was screened for inhibition against diaminopimelate desuccinylase (DapE), an enzyme crucial for bacterial cell wall synthesis. Several derivatives exhibited micromolar inhibitory potency, indicating their potential as new antibiotic candidates .
Summary Table of Applications
Mechanism of Action
The mechanism of action of cyclobutanone involves its reactivity due to the strain in the four-membered ring. This strain makes this compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Ring Strain and Geometry
Cyclobutanone exhibits significant ring strain (≈110 kJ/mol) due to its four-membered ring, which is higher than that of cyclopentanone (five-membered) or cyclohexanone (six-membered). This strain increases the s-character of C-H bonds, enhancing the acidity of α-protons (pKa ≈ 19.7–20.2) compared to acetone (pKa ~20) . similar values for acetone) .
Key Structural Features :
- Planar geometry due to conjugation between the carbonyl group and cyclobutane ring .
- Far-infrared spectra reveal distinct Q branches (e.g., 35.3 cm⁻¹, 57.03 cm⁻¹), indicative of vibrational modes unique to its planar structure .
Hydrate Equilibrium and Reactivity
This compound exists predominantly in its carbonyl form (98%) in aqueous solution, with only ~2% as the hydrate . This contrasts with larger cyclic ketones like cyclopentanone, which form more stable hydrates due to reduced ring strain. However, electron-withdrawing substituents (e.g., p-methoxybenzenesulfonyl groups) shift the equilibrium toward the hydrated form, mimicking transition states in enzyme inhibition (e.g., binding to metallo-β-lactamase SPM-1 as a hydrate) .
Comparative Hydrate Stability :
*Estimated based on carbonyl-hydrate equilibrium trends.
Photochemical Dynamics
Ultrafast electron diffraction (MeV-UED) studies reveal that this compound undergoes rapid structural changes upon photoexcitation at 200 nm, including ring-opening and isomerization . These dynamics are distinct from larger cyclic ketones, as the strained ring facilitates faster energy redistribution.
Enzyme Inhibition
This compound derivatives act as potent inhibitors of metalloenzymes (e.g., diaminopimelate desuccinylase (DapE) and metallo-β-lactamases) by mimicking tetrahedral intermediates. The hydrated form of substituted cyclobutanones binds zinc ions in enzyme active sites, a mechanism less common in cyclopentanone derivatives .
Comparison with Cyclobutane :
Property | This compound | Cyclobutane |
---|---|---|
Reactivity | High (ketone + strain) | Moderate (nonpolar) |
Biological Use | Enzyme inhibitors | Structural motifs in drugs |
Synthetic Role | Key intermediate | Building block |
Spectroscopic and Physical Properties
This compound’s far-infrared spectrum features sharp Q branches (e.g., 85.33 cm⁻¹) due to its planar geometry, contrasting with the broader bands of non-planar cyclic ketones . Its UV absorption at 200 nm triggers photochemical pathways distinct from cyclopentanone or cyclohexanone .
Biological Activity
Cyclobutanone, a cyclic ketone with the molecular formula CHO, exhibits a range of biological activities that have garnered attention in medicinal chemistry and pharmacology. This compound serves as a precursor for various bioactive molecules and has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial, antiviral, and anticancer research.
This compound is characterized by its four-membered ring structure, which contributes to its unique reactivity and interaction with biological targets. Its structural formula can be represented as follows:
Antimicrobial and Antibacterial Properties
This compound derivatives have shown significant antimicrobial and antibacterial activities. Research indicates that various cyclobutane-containing alkaloids exhibit potent effects against a range of pathogens. For instance, studies have identified over 210 cyclobutane-containing compounds with confirmed antimicrobial properties, including those derived from natural sources such as terrestrial and marine species .
Table 1: Antimicrobial Activity of Cyclobutane Derivatives
Compound | Source | Activity Type | IC50 (μM) |
---|---|---|---|
Piplartine | Piper spp. | Antiplatelet | 21.5 |
Piperarborenine C | Piper arborescens | Cytotoxic (A549) | <4 |
Goniothalactam | Goniothalamus spp. | Cytotoxic (HT-29) | <4 |
Antiviral Activity
Recent studies have highlighted the potential of this compound as an inhibitor against viral targets, particularly SARS-CoV-2. In silico screening has identified this compound derivatives as effective inhibitors of the viral helicase, showcasing their antiviral potential . The development of a small library of cyclobutanones has led to the discovery of several compounds with micromolar inhibitory potency against diaminopimelate desuccinylase (DapE), which is crucial for bacterial cell wall synthesis .
Table 2: Antiviral Activity of this compound Derivatives
Compound | Target | Activity Type | IC50 (μM) |
---|---|---|---|
4-Methoxyphenylsulfonamide-D-valine | DapE | Inhibitor | 23.1 |
3,4,5-trimethoxyphenylamide this compound | DapE | Inhibitor | 39.6 |
The biological activity of cyclobutanones can be attributed to their ability to interact with various enzymes and proteins. For instance, cyclobutanones can form stable complexes with serine proteases through the formation of hemiacetals, thereby inhibiting their enzymatic activity . Additionally, they can act as transition-state inhibitors for metalloproteases due to their unique structural properties.
Case Studies
- SARS-CoV-2 Inhibition : A study reported the identification of this compound derivatives as inhibitors against SARS-CoV-2 helicase through computational methods. This highlights the potential application of cyclobutanones in antiviral drug development .
- Anticancer Activity : Cyclobutane-containing alkaloids have been shown to possess significant cytotoxicity against various cancer cell lines. For instance, piperarborenines exhibited IC50 values less than 4 μg/mL against P-388 and HT-29 cell lines, indicating strong anticancer properties .
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing cyclobutanone, and what strategies are employed to overcome its inherent ring strain?
this compound’s four-membered ring introduces significant angle strain (≈25–30 kcal/mol), complicating synthesis. To mitigate this, oxidation of methylenecyclobutane via performic acid yields 1-(hydroxymethyl)-1-cyclobutanol, which is cleaved with lead tetraacetate to produce this compound in 90% yields . Alternative methods, such as ozonolysis avoidance due to scalability issues, highlight the need for precise control over reaction conditions to prevent ring-opening side reactions .
Q. How can spectroscopic techniques confirm the structural integrity of this compound derivatives?
- FTIR : Key peaks at ~1713 cm⁻¹ (C=O stretch) and ~2924 cm⁻¹ (C-H stretches) confirm the ketone and alkyl groups .
- Far-IR : Sharp Q branches (e.g., 35.3–85.3 cm⁻¹ in this compound, 47.1–78.9 cm⁻¹ in deuterated analogs) correlate with ring-puckering vibrational modes, indicating planarity .
- NMR : Distinct ¹³C signals for the carbonyl carbon (δ ~215 ppm) and ring carbons (δ ~25–35 ppm) validate substituent positions .
Q. What established methods exist for the oxidation of methylenecyclobutane to produce this compound in high yields?
Performic acid oxidation achieves 80–83% yields of 1-(hydroxymethyl)-1-cyclobutanol, which is cleaved with lead tetraacetate (90% yield). Hydrogen peroxide in t-butyl alcohol offers a lower-yield alternative (39%) .
Advanced Research Questions
Q. How do computational methods like CASSCF/MRCI aid in understanding the photochemical dynamics of this compound's excited states?
State-averaged CASSCF/MRCI simulations reveal that the S₂ (3s Rydberg) state undergoes ultrafast internal conversion (IC) to S₁ (nπ*) via ring-puckering and CO out-of-plane deformation modes (~0.95 ps). Spin-orbit coupling analysis shows minimal triplet-state involvement, contradicting earlier hypotheses . These methods also predict gas-phase ultrafast electron diffraction patterns for experimental validation .
Q. What experimental and theoretical approaches reconcile discrepancies in the decay rates of this compound's Rydberg states?
Experimental time-resolved spectroscopy measures S₂→S₁ decay at 0.74 ps, while quantum dynamics simulations using a vibronic coupling Hamiltonian predict 0.95 ps. The discrepancy arises from approximations in vibrational mode inclusion (e.g., neglecting low-frequency torsional modes). Comparative studies with cyclopentanone and cyclohexanone (decay ratios 13:2:1) highlight ring-strain effects on IC rates .
Q. How does ring strain influence the reaction pathways and product distribution in this compound's photochemical reactions compared to larger cyclic ketones?
this compound’s strain promotes direct ring-opening via α-cleavage, forming ketenes (e.g., cyclopropane + CO) under UV irradiation. In contrast, cyclopentanone favors Norrish-type pathways. Computational studies attribute this to destabilization of transition states in strained systems, altering potential energy surfaces .
Q. What methodologies are effective in analyzing the electronic transitions and vibrational modes of this compound using far-infrared and UV spectroscopy?
- UV Spectroscopy : Assignments include π←n (weak, ~280 nm) and Rydberg transitions (ns series converging at IP = 9.354 eV). Vibrational progressions in the π←π transition (~190 nm) correlate with carbonyl stretching .
- Far-IR : Ring-puckering modes (35–85 cm⁻¹) are modeled using quartic oscillator energy levels, confirming planarity. Deviations in trimethylene sulfide analogs suggest non-planar distortions .
Q. How can quantum dynamics simulations predict the photodissociation mechanisms of this compound, and what experimental validations support these predictions?
Simulations using linear vibronic coupling Hamiltonians predict dominant α-cleavage pathways (yielding cyclopropane + CO) and minor β-scission products. Time-resolved mass spectrometry and ultrafast electron diffraction validate these pathways, with branching ratios matching statistical energy distributions (RRKM theory) .
Methodological Notes
Properties
IUPAC Name |
cyclobutanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQSVMDWKBRBGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061592 | |
Record name | Cyclobutanone | |
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Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | Cyclobutanone | |
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Vapor Pressure |
43.0 [mmHg] | |
Record name | Cyclobutanone | |
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CAS No. |
1191-95-3 | |
Record name | Cyclobutanone | |
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Record name | Cyclobutanone | |
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Record name | Cyclobutanone | |
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Record name | CYCLOBUTANONE | |
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